molecular formula C17H15FN2OS B2587144 N-(2-fluorophenyl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide CAS No. 536701-85-6

N-(2-fluorophenyl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide

Cat. No.: B2587144
CAS No.: 536701-85-6
M. Wt: 314.38
InChI Key: LWFFEMGITYMLJU-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide is a synthetic acetamide derivative of interest in medicinal chemistry and oncology research. The compound features a 2-fluorophenyl group and a 2-methylindole moiety linked by a sulfanyl-acetamide bridge; this structure is designed to enhance metabolic stability and facilitate interactions with biological targets . Scientific studies have identified promising antiproliferative properties in this molecule. In vitro research demonstrates that it exhibits significant activity against a panel of cancer cell lines, including murine leukemia cells (L1210), human T-lymphocyte cells (CEM), and human cervix carcinoma cells (HeLa), with reported IC50 values of 15.5 µM, 12.3 µM, and 10.7 µM, respectively . The proposed mechanism of action, supported by in silico docking studies, suggests the compound can inhibit key signaling pathways associated with cell growth and survival by interacting with specific protein binding sites . The indole-acetamide scaffold is recognized as a privileged structure in drug discovery, with related compounds showing a range of biological activities, such as α-amylase inhibition and antioxidant effects, which highlights the potential of this chemical class for developing multi-target therapeutic agents . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(2-fluorophenyl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2OS/c1-11-17(12-6-2-4-8-14(12)19-11)22-10-16(21)20-15-9-5-3-7-13(15)18/h2-9,19H,10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWFFEMGITYMLJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)SCC(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-fluorophenyl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the biological activity of this compound, including its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16_{16}H16_{16}FN3_{3}OS. The compound features a fluorophenyl group and an indole moiety linked through a sulfanyl acetamide structure, which is significant for its biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of derivatives similar to this compound. For instance, a related compound demonstrated:

  • Minimum Inhibitory Concentration (MIC) : Values ranging from 0.22 to 0.25 μg/mL against various pathogens.
  • Bactericidal Activity : Effective in time-kill assays, indicating its potential as a therapeutic agent against resistant strains of bacteria such as Staphylococcus aureus and Staphylococcus epidermidis .

These derivatives exhibited synergistic effects when combined with established antibiotics like Ciprofloxacin, enhancing their efficacy while maintaining low toxicity levels (IC50_{50} > 60 μM) .

Anticancer Potential

The compound has also been evaluated for anticancer properties. Research indicates that related indole derivatives can inhibit cancer cell proliferation through various mechanisms:

  • Caspase Activation : Induction of apoptosis via caspase pathways.
  • Cell Cycle Arrest : Interference with cell cycle progression in cancer cells .

In vitro studies on similar compounds showed significant cytotoxicity against various cancer cell lines, with IC50_{50} values indicating potent activity .

The biological activity of this compound can be attributed to:

  • DNA Gyrase Inhibition : Compounds in this class have shown effective inhibition of DNA gyrase, a target for antibacterial drugs.
  • Dihydrofolate Reductase (DHFR) Inhibition : Key for antifolate therapies; IC50_{50} values range from 0.52 to 2.67 μM .

Case Studies

  • Study on Antimicrobial Efficacy :
    • A study evaluated the antimicrobial properties of several derivatives, including this compound. Results indicated a strong ability to reduce biofilm formation and bacterial viability compared to standard treatments .
  • Cancer Cell Line Analysis :
    • Research involving various cancer cell lines demonstrated that derivatives could significantly inhibit proliferation, suggesting potential applications in cancer therapy .

Summary Table of Biological Activities

Activity TypeEfficacyNotes
AntimicrobialMIC: 0.22 - 0.25 μg/mLEffective against resistant bacteria
BactericidalPositive in time-kill assaysSynergistic with other antibiotics
AnticancerIC50_{50}: VariesInduces apoptosis and cell cycle arrest
MechanismDNA gyrase & DHFR inhibitionPromising targets for drug development

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds structurally similar to N-(2-fluorophenyl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide exhibit significant antimicrobial properties. The minimum inhibitory concentrations (MICs) for related derivatives have shown effectiveness against various pathogens, including:

Target Pathogen MIC (μg/mL) Notes
Staphylococcus aureus0.22 - 0.25Synergistic effects noted
Staphylococcus epidermidis0.22 - 0.25Effective against biofilm formation

Although specific data for this compound is limited, its structural characteristics suggest potential efficacy in combating microbial infections.

Antitumor Activity

The compound also shows promise in antitumor applications. Studies on similar compounds indicate that modifications in the phenyl and indole groups can enhance cytotoxic effects against various cancer cell lines. Notable findings include:

Cell Line IC50 (μM) Notes
HT29 (Colon Cancer)< 1.98Significant growth inhibition
Jurkat T Cells< 1.61Enhanced by electron-donating groups

The presence of the fluorophenyl and indole moieties may contribute to the compound's ability to inhibit tumor growth effectively.

Antimicrobial Evaluation

In a recent study, derivatives of this compound were assessed for their ability to inhibit biofilm formation in bacterial cultures. The results indicated that specific structural features significantly enhance antibacterial activity, suggesting that this compound could be a candidate for further development in antimicrobial therapies.

Cytotoxicity Assays

Another study focused on evaluating the cytotoxic effects of related compounds on Jurkat T cells and HT29 cells. The findings revealed that the presence of electron-donating groups was critical for enhancing cytotoxicity, thereby suggesting that the structural elements present in this compound could similarly influence its antitumor properties.

Comparison with Similar Compounds

Structural Features and Substituent Variations

The target compound’s analogs differ primarily in substituents on the indole, phenyl, and triazole rings, as well as sulfur linker modifications (sulfanyl vs. sulfonyl). Key examples include:

Compound Name Substituent Modifications Molecular Features Reference ID
N-(2-Fluorophenyl)-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide Triazole ring substituted with 2-furyl and methyl groups Increased aromaticity from furan; potential for π-π stacking
N-(2-Fluorophenyl)-2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide Triazole ring substituted with 4-methylphenyl and methyl groups Enhanced lipophilicity due to methylphenyl group
N-(4-(3-Ethoxy-5-(2-fluorophenyl)-1H-1,2,4-triazol-1-yl)-phenyl)-2-(phenylsulfonyl)-acetamide Sulfonyl linker; ethoxy and fluorophenyl groups on triazole Higher polarity and potential metabolic stability from sulfonyl group
2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-[2-(trifluoromethyl)phenyl]acetamide Indole N-benzylated with 3-fluorophenyl; sulfonyl linker; trifluoromethylphenyl acetamide Increased steric bulk and electron-withdrawing effects from CF3 group

Key Observations :

  • Fluorophenyl Position : The 2-fluorophenyl group in the target compound may induce different steric and electronic effects compared to 3- or 4-fluorophenyl analogs (e.g., ), impacting receptor binding.
  • Indole Substitutions : Methyl groups on indole (target compound) vs. benzylation () modulate steric hindrance and hydrophobic interactions.

Physicochemical Properties

Data on melting points, solubility, and synthetic yields provide insights into practical applicability:

Compound Name Melting Point (°C) Yield (%) Notable Properties Reference ID
N-(2-Fluorophenyl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide (Target) Not reported Not reported Likely moderate lipophilicity (logP ~3–4 estimated) -
N-(4-(3-Ethoxy-5-(2-fluorophenyl)-1H-1,2,4-triazol-1-yl)-phenyl)-2-(phenylsulfonyl)-acetamide (54) 204–206 86.6 High crystallinity due to sulfonyl group
N-(4-(5-(4-tert-Butylphenyl)-3-methoxy-1H-1,2,4-triazol-1-yl)phenyl)-2-(phenylthio)-acetamide (52) 167–169 42.3 Lower solubility due to tert-butyl group
N-[4-(acetylamino)phenyl]-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide Not reported Not reported Predicted enhanced solubility from oxazole ring

Key Observations :

  • Sulfonyl-containing analogs (e.g., compound 54) exhibit higher melting points, suggesting greater crystalline stability .
  • Bulky substituents like tert-butyl (compound 52) reduce synthetic yields (42.3%) compared to simpler groups .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(2-fluorophenyl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide, and how can reaction conditions be optimized?

  • Methodology : A common approach involves coupling 2-methyl-1H-indole-3-thiol with 2-fluoroaniline-derived acetamide intermediates. Optimization includes solvent selection (e.g., dichloromethane for mild conditions) and base catalysis (e.g., triethylamine to neutralize HCl byproducts). Reaction monitoring via TLC or HPLC ensures completion .

Q. Which spectroscopic techniques are critical for structural characterization, and how are they interpreted?

  • Methodology :

  • NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., fluorine-induced splitting in aromatic regions, indole sulfur linkage).
  • X-ray crystallography : Resolves bond angles and dihedral angles (e.g., 60.5° between fluorophenyl and indole planes in analogs) .
  • FT-IR : Validates amide C=O (1650–1700 cm⁻¹) and S–C bonds (600–700 cm⁻¹) .

Q. How can researchers assess the purity and stability of this compound under experimental conditions?

  • Methodology :

  • HPLC/LC-MS : Quantifies impurities (e.g., unreacted intermediates) using reverse-phase columns and UV detection.
  • Accelerated stability studies : Expose the compound to heat (40°C), humidity (75% RH), and light to identify degradation products via mass spectrometry .

Advanced Research Questions

Q. How can contradictions between experimental and theoretical spectroscopic data (e.g., FT-IR, NMR) be resolved?

  • Methodology : Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level predict vibrational frequencies and chemical shifts. Discrepancies >5% may indicate solvent effects or crystal packing forces, requiring adjustments in computational models .

Q. What computational strategies predict the compound’s interactions with biological targets (e.g., enzymes)?

  • Methodology : Molecular docking (AutoDock Vina) and MD simulations assess binding affinity to targets like cytochrome P450. The fluorophenyl group’s electronegativity and indole’s π-stacking potential are key variables. Validation via SPR or ITC confirms computational predictions .

Q. How does structural modification (e.g., altering the fluorophenyl or indole substituents) impact biological activity?

  • Methodology : Synthesize analogs (e.g., chloro or bromo derivatives) and compare IC₅₀ values in enzyme inhibition assays. QSAR models correlate substituent electronegativity with activity changes. Crystal structures of analogs reveal steric or electronic influences .

Q. What experimental designs address low solubility in aqueous buffers during in vitro assays?

  • Methodology :

  • Co-solvents : Use DMSO (<1% v/v) or cyclodextrin inclusion complexes.
  • pH adjustment : Protonate/deprotonate the amide group (pKa ~8–10) to enhance solubility.
  • Micellar systems : Incorporate surfactants (e.g., Tween-80) for hydrophobic compound dispersion .

Notes

  • Advanced questions emphasize methodological rigor (e.g., DFT, QSAR).
  • Basic questions focus on foundational techniques (synthesis, spectroscopy).

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